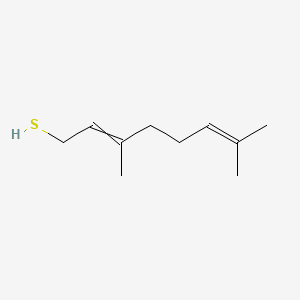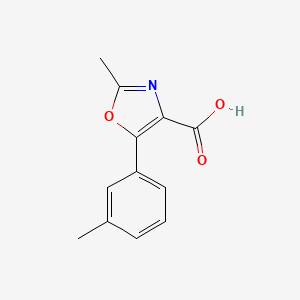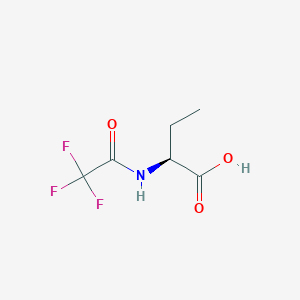
2,6-Octadiene-1-thiol, 3,7-dimethyl-
Overview
Description
2,6-Octadiene-1-thiol, 3,7-dimethyl- is an organic compound with a distinct sulfur-containing functional group. It is a thiol, which means it contains a sulfhydryl (-SH) group. This compound is known for its strong odor and is often used in flavor and fragrance industries due to its unique scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl- typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The process generally includes the following steps:
Oxidation: Geraniol or nerol is oxidized to form the corresponding aldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction to form the desired diene structure.
Thiol Addition: The final step involves the addition of a thiol group to the diene structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2,6-Octadiene-1-thiol, 3,7-dimethyl- may involve large-scale oxidation and Wittig reactions, followed by thiol addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene-1-thiol, 3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Formed through reduction of the diene structure.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Octadiene-1-thiol, 3,7-dimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry for its unique scent profile.
Mechanism of Action
The mechanism of action of 2,6-Octadiene-1-thiol, 3,7-dimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Geraniol: An alcohol with a similar diene structure but lacks the thiol group.
Nerol: An isomer of geraniol with a similar structure.
Linalool: Another alcohol with a similar scent profile but different functional groups.
Uniqueness
2,6-Octadiene-1-thiol, 3,7-dimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.
Properties
Molecular Formula |
C10H18S |
|---|---|
Molecular Weight |
170.32 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3 |
InChI Key |
FACAUSJJVBMWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCS)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)




![3-Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8575139.png)

![2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide](/img/structure/B8575152.png)


